5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it acts as a selective antagonist of estrogen receptor β (ERβ), inhibiting its activity and thereby modulating various biological pathways . This selective inhibition can lead to different biological effects, including the suppression of tumor cell growth in certain cancers .
Comparison with Similar Compounds
5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
- Propylpyrazoletriol (PPT)
- Methylpiperidinopyrazole (MPP)
- (R,R)-Tetrahydrochrysene (THC)
- Diarylpropionitrile (DPN)
These compounds share similar structural motifs but differ in their specific substituents and biological activities. The unique trifluoromethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H9F3N4 |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
5-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)10-7-12-18-9(6-11(17)20(12)19-10)8-4-2-1-3-5-8/h1-7H,17H2 |
InChI Key |
UMWPNEHJBLZAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C(F)(F)F |
Origin of Product |
United States |
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